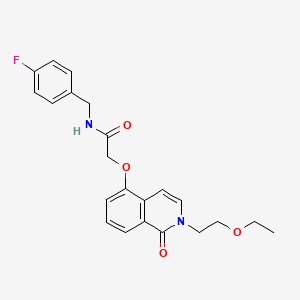
2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-(4-fluorobenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(2-ETHOXYETHYL)-1-OXO-1,2-DIHYDROISOQUINOLIN-5-YL]OXY}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyethyl group, a dihydroisoquinolinone moiety, and a fluorophenylmethyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-ETHOXYETHYL)-1-OXO-1,2-DIHYDROISOQUINOLIN-5-YL]OXY}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the dihydroisoquinolinone core. This can be achieved through a Pictet-Spengler reaction, where an amino alcohol reacts with an aldehyde or ketone under acidic conditions to form the isoquinoline ring system. The ethoxyethyl group can be introduced via an etherification reaction using ethyl bromide and a suitable base. The final step involves the coupling of the fluorophenylmethyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and etherification steps, as well as the development of efficient purification methods such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-{[2-(2-ETHOXYETHYL)-1-OXO-1,2-DIHYDROISOQUINOLIN-5-YL]OXY}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the ethoxyethyl or fluorophenylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving the dihydroisoquinolinone moiety.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the context of diseases where modulation of the fluorophenylmethyl group is relevant.
Industry: Its unique structure might make it useful in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-{[2-(2-ETHOXYETHYL)-1-OXO-1,2-DIHYDROISOQUINOLIN-5-YL]OXY}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The dihydroisoquinolinone moiety may bind to active sites, while the ethoxyethyl and fluorophenylmethyl groups could enhance binding affinity or selectivity. This interaction can modulate signaling pathways or enzymatic activity, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 2-{[2-(2-METHOXYETHYL)-1-OXO-1,2-DIHYDROISOQUINOLIN-5-YL]OXY}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE
- 2-{[2-(2-ETHOXYETHYL)-1-OXO-1,2-DIHYDROISOQUINOLIN-5-YL]OXY}-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE
- 2-{[2-(2-ETHOXYETHYL)-1-OXO-1,2-DIHYDROISOQUINOLIN-5-YL]OXY}-N-[(4-BROMOPHENYL)METHYL]ACETAMIDE
Uniqueness
The unique combination of the ethoxyethyl group, dihydroisoquinolinone core, and fluorophenylmethyl group distinguishes 2-{[2-(2-ETHOXYETHYL)-1-OXO-1,2-DIHYDROISOQUINOLIN-5-YL]OXY}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE from similar compounds. This specific arrangement of functional groups may confer unique biological activities or chemical reactivity, making it a valuable compound for further research and development.
属性
分子式 |
C22H23FN2O4 |
|---|---|
分子量 |
398.4 g/mol |
IUPAC 名称 |
2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C22H23FN2O4/c1-2-28-13-12-25-11-10-18-19(22(25)27)4-3-5-20(18)29-15-21(26)24-14-16-6-8-17(23)9-7-16/h3-11H,2,12-15H2,1H3,(H,24,26) |
InChI 键 |
MEAYBWKIJWFDOR-UHFFFAOYSA-N |
规范 SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-(2-methoxyethyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14969783.png)
![4-({7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14969785.png)
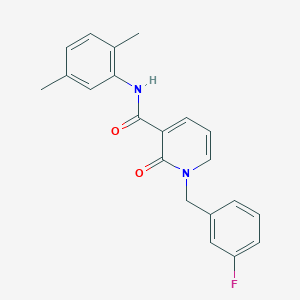
![N-[2-(1-Cyclohexen-1-YL)ethyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14969804.png)
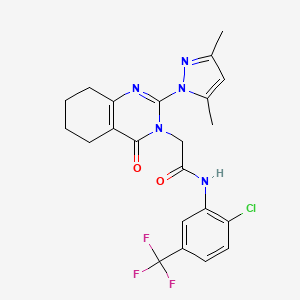
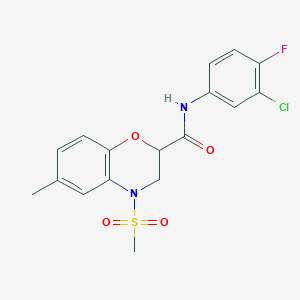
![methyl 2-({[6-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B14969830.png)


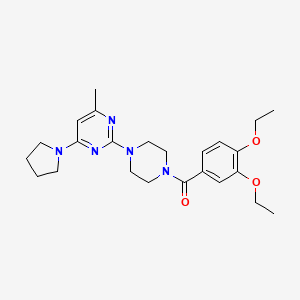
![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14969863.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-3-carboxamide](/img/structure/B14969869.png)

![N-(4-bromo-2-fluorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14969891.png)
